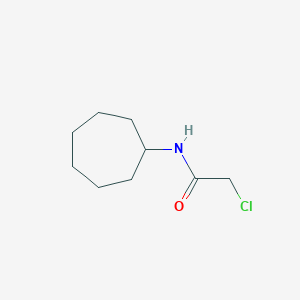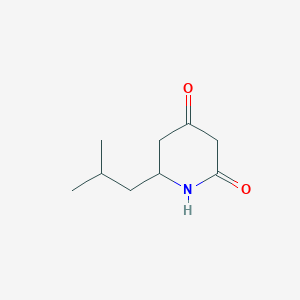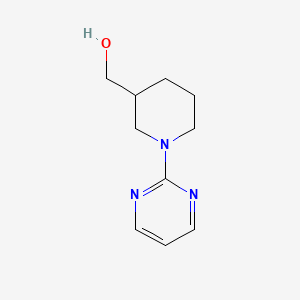
(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol
Übersicht
Beschreibung
(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol, also known as PPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPM belongs to the class of piperidine derivatives that have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol is not fully understood. However, studies have suggested that (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol may exert its biological effects by interacting with various cellular targets such as enzymes and receptors. For example, (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol can induce cell differentiation and apoptosis in cancer cells. (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol can induce cell death in cancer cells by activating caspases, which are enzymes involved in the apoptotic pathway. (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has also been found to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes. In addition, (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, one of the limitations of using (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol for therapeutic purposes.
Zukünftige Richtungen
There are several future directions for research on (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol. One area of interest is the development of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol analogs with improved potency and selectivity for specific cellular targets. Another area of research is the investigation of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol's potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol and its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, (1-Pyrimidin-2-yl-piperidin-3-yl)-methanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-3-1-6-13(7-9)10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWULXIMAKWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424185 | |
| Record name | (1-pyrimidin-2-ylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Pyrimidin-2-yl-piperidin-3-yl)-methanol | |
CAS RN |
419557-05-4 | |
| Record name | (1-pyrimidin-2-ylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



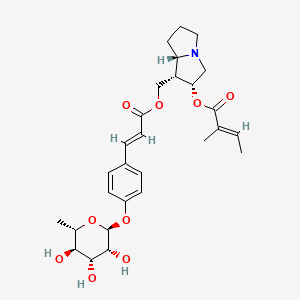
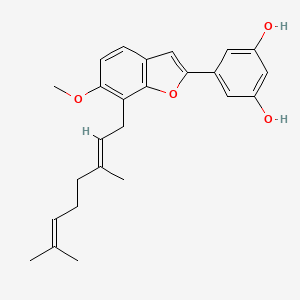
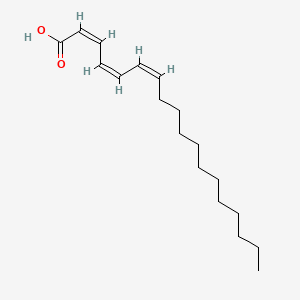
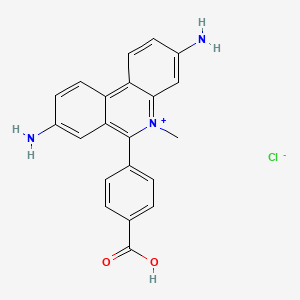
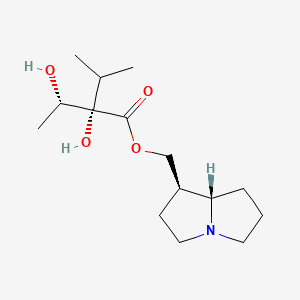
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)






